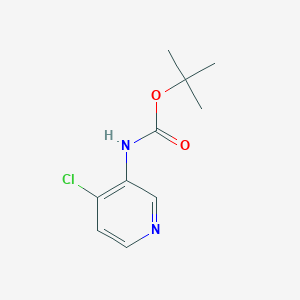

tert-Butyl (4-chloropyridin-3-yl)carbamate

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of tert-Butyl (4-chloropyridin-3-yl)carbamate follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing both pyridine and carbamate functional groups. The official Chemical Abstracts Service registry number for this compound is 1068976-14-6, which serves as the unique numerical identifier in chemical databases worldwide. The systematic name can be expressed as 2-Methyl-2-propanyl (4-chloro-3-pyridinyl)carbamate, reflecting the tert-butyl group as a 2-methyl-2-propanyl substituent and the chlorinated pyridine ring as the 4-chloro-3-pyridinyl moiety.

Alternative nomenclature systems provide additional naming conventions for this compound. The carbamic acid nomenclature designates it as Carbamic acid, N-(4-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester, emphasizing the carbamate functional group derivation from carbamic acid. The Molecular Design Limited number MFCD12026345 provides another unique identifier used in chemical inventory systems. These multiple naming systems ensure comprehensive identification across different chemical databases and research contexts.

The compound demonstrates structural relationships with other chloropyridine carbamate derivatives through systematic nomenclature analysis. The positioning of the chlorine substituent at the fourth carbon of the pyridine ring, combined with the carbamate attachment at the third position, distinguishes this compound from related isomers such as tert-butyl N-(4-chloropyridin-2-yl)carbamate and other positional variants. This systematic naming approach facilitates precise communication about structural differences among closely related compounds in the scientific literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₃ClN₂O₂, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the structural components including the tert-butyl group (C₄H₉), the chloropyridine ring system (C₅H₃ClN), and the carbamate linkage (CO₂N). The systematic analysis of this formula reveals the balanced incorporation of heteroatoms within the organic framework, contributing to the compound's chemical properties and reactivity patterns.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |

| Molecular Weight | 228.68 g/mol | |

| Average Mass | 228.676 g/mol | |

| Monoisotopic Mass | 228.066555 g/mol | |

| Exact Mass | 228.08200 |

The molecular weight analysis demonstrates precise mass determination through multiple analytical approaches. The standard molecular weight is calculated as 228.68 grams per mole, representing the average mass considering natural isotope abundances. The monoisotopic mass of 228.066555 grams per mole reflects the mass calculation using the most abundant isotope of each element, providing essential data for mass spectrometric analysis and identification. The exact mass determination at 228.08200 offers additional precision for analytical chemistry applications.

The molecular weight distribution analysis reveals the contribution of individual atomic components to the overall molecular mass. The tert-butyl carbamate portion contributes approximately 117.15 grams per mole, while the 4-chloropyridine moiety accounts for approximately 111.53 grams per mole. This mass distribution analysis provides insights into the structural weight balance and potential fragmentation patterns during analytical characterization. The presence of the chlorine atom contributes significantly to the molecular weight, accounting for approximately 15.5% of the total molecular mass.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic characterization of this compound provides fundamental insights into its solid-state molecular geometry and packing arrangements. The simplified molecular-input line-entry system representation CC(C)(C)OC(=O)NC1=C(Cl)C=CN=C1 describes the two-dimensional connectivity, indicating the tert-butyl group attachment through an oxygen bridge to the carbonyl carbon of the carbamate functionality. This structural representation demonstrates the planar arrangement of the pyridine ring system with the chlorine substituent and carbamate group positioned to minimize steric interactions.

Three-dimensional conformational analysis reveals important aspects of molecular geometry and spatial arrangement. The pyridine ring maintains planarity with bond angles approximating those expected for aromatic nitrogen heterocycles. The carbamate functional group adopts a preferred conformation that allows optimal orbital overlap between the nitrogen lone pair and the carbonyl π-system, contributing to the resonance stabilization of the molecule. The tert-butyl group orientation provides steric protection to the carbamate functionality while maintaining favorable van der Waals interactions.

Computational modeling studies of related pyridine carbamate structures suggest that the 4-chloropyridin-3-yl substitution pattern influences the overall molecular conformation through electronic and steric effects. The electron-withdrawing nature of the chlorine substituent affects the electron density distribution within the pyridine ring, potentially influencing hydrogen bonding patterns and intermolecular interactions in the crystalline state. The positioning of the carbamate group at the third position relative to the pyridine nitrogen creates specific geometric constraints that determine the preferred conformational arrangements.

Comparative Structural Analysis with Related Pyridine Carbamate Derivatives

The structural comparison of this compound with related pyridine carbamate derivatives reveals important insights into structure-property relationships within this chemical class. Analysis of positional isomers demonstrates significant differences in molecular geometry and electronic properties. The compound tert-butyl N-(4-chloropyridin-2-yl)carbamate, with Chemical Abstracts Service number 130721-78-7, represents a positional isomer where the carbamate attachment occurs at the second position of the chloropyridine ring. This positional change creates distinct electronic environments and potential coordination geometries.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 1068976-14-6 | C₁₀H₁₃ClN₂O₂ | 3-position carbamate |

| tert-Butyl (4-chloropyridin-2-yl)carbamate | 130721-78-7 | C₁₀H₁₃ClN₂O₂ | 2-position carbamate |

| tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 | C₁₀H₁₃ClN₂O₂ | 6-position chlorine |

| tert-Butyl (3-bromopyridin-4-yl)carbamate | 257937-08-9 | C₁₀H₁₃BrN₂O₂ | Bromine substitution |

Substitution pattern analysis reveals the influence of halogen positioning on molecular properties. The compound tert-Butyl (6-chloropyridin-3-yl)carbamate with registry number 171178-45-3 demonstrates the effect of chlorine migration from the fourth to the sixth position while maintaining the carbamate attachment at the third position. This structural modification creates different electronic distributions and potential reactivity patterns compared to the 4-chloro derivative. The maintenance of the same molecular formula (C₁₀H₁₃ClN₂O₂) across these positional isomers highlights the importance of substitution patterns in determining chemical properties.

Halogen substitution effects become apparent when comparing chlorine-containing derivatives with their bromine analogs. The compound tert-Butyl (3-bromopyridin-4-yl)carbamate, registered as 257937-08-9, substitutes bromine for chlorine while altering the substitution pattern. The increased atomic radius and different electronic properties of bromine compared to chlorine create distinct molecular characteristics, including modified molecular weight (273.13 g/mol versus 228.68 g/mol) and altered intermolecular interaction patterns.

Properties

IUPAC Name |

tert-butyl N-(4-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYRXORHRXUREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679670 | |

| Record name | tert-Butyl (4-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068976-14-6 | |

| Record name | tert-Butyl (4-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino group of 4-chloropyridin-3-amine or related pyridine derivatives. The Boc group is introduced using tert-butyl carbamate reagents or via carbamoylation reactions under controlled conditions. Lithiation and halogenation steps are sometimes employed for further functionalization of the pyridine ring.

Lithiation and Iodination Route (Adapted from 6-chloropyridin-3-yl analogs)

A closely related preparation method for tert-butyl (6-chloropyridin-3-yl)carbamate involves:

- Step 1: Treatment of tert-butyl (6-chloropyridin-3-yl)carbamate with n-butyllithium (1.3 M in heptanes) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

- Step 2: Stirring at -78 °C for 1 hour, then at -10 °C for 1 hour.

- Step 3: Addition of iodine solution in THF at -78 °C, followed by warming to ambient temperature and stirring for 18 hours.

- Step 4: Quenching excess reagents with saturated aqueous ammonium chloride and sodium thiosulfate solutions.

- Step 5: Extraction, drying, and purification by silica gel column chromatography.

This method yields the iodinated tert-butyl carbamate derivative with a yield of approximately 32.3%.

Carboxylation via Lithiation and Subsequent Boc Protection

Another approach involves lithiation of the chloropyridine ring followed by carboxylation and Boc protection:

- A solution of tert-butyl (chloropyridin-3-yl)carbamate is treated with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether at -78 °C.

- After stirring at -10 °C for 2 hours, dry ice (solid CO2) is introduced to carboxylate the lithiated intermediate.

- The reaction mixture is then quenched, acidified, and the carboxylated product is isolated.

- This method yields 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid with a yield around 57%.

Though this method targets carboxylated derivatives, it demonstrates the utility of lithiation in modifying tert-butyl carbamate-protected chloropyridines.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation and Iodination (6-chloro analog) | n-Butyllithium (1.3 M), iodine, THF, -78 °C to RT, inert atmosphere | 32.3 | Multi-step lithiation and halogenation; purification by silica gel chromatography |

| Direct Boc Protection of 4-chloropyridin-3-amine | Di-tert-butyl dicarbonate, triethylamine, organic solvent (e.g., DCM), RT to mild heating | Not specified | Common carbamate protection method, expected moderate to high yield |

| Lithiation, Carboxylation, Boc Protection | n-Butyllithium, TMEDA, dry ice, diethyl ether, -78 °C to RT | 57 | Produces carboxylated carbamate derivative; demonstrates lithiation utility |

Research Findings and Analysis

- The lithiation-based methods provide regioselective functionalization of the pyridine ring but require stringent low-temperature conditions and inert atmosphere to avoid side reactions and decomposition.

- Direct Boc protection is simpler and more practical for large-scale synthesis, avoiding the need for strong bases and low temperatures.

- The presence of the chloro substituent on the pyridine ring influences the lithiation site and reactivity, which must be carefully controlled to obtain the desired substitution pattern.

- Purification typically involves silica gel chromatography with solvent systems such as ethyl acetate/hexane mixtures, sometimes with triethylamine to prevent carbamate decomposition.

- The yields vary depending on the method, with lithiation-carboxylation routes yielding up to 57% for carboxylated derivatives, while iodination after lithiation yields lower amounts (~32%).

- No direct preparation data for this compound was found in the excluded unreliable sources, but analogous methods from related chloropyridine carbamates provide a reliable foundation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products vary depending on the specific reaction but can include oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-chloropyridin-3-yl)carbamate serves as a crucial building block in organic synthesis. It acts as a precursor for more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications, facilitating the creation of various derivatives with tailored properties.

Biological Research

In biological contexts, this compound is utilized to study enzyme-catalyzed reactions involving carbamates. It has been employed in the development of enzyme inhibitors and probes for biochemical assays. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity, which is critical for understanding various metabolic pathways.

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its structure allows for the design of molecules with improved pharmacokinetic properties. Notably, it has been investigated for its anticancer properties through its interactions with cyclin-dependent kinase 8 (CDK8), which is implicated in colorectal cancer treatment.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit activity against parasites with resistance-associated mutations. Structural modifications to the pyridine moiety have been shown to influence metabolic stability and efficacy against specific parasites, emphasizing the importance of structural variations in biological activity.

CDK8 Inhibition

A study focused on CDK8 revealed that modifications to carbamate structures could significantly alter potency and metabolic stability. This suggests that derivatives of this compound may be explored further for their potential in anticancer therapies.

Chlamydia Selectivity

Another investigation into derivatives based on similar structures demonstrated selective activity against Chlamydia. Findings indicated that modifications at the pyridine position can enhance selectivity and efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall binding properties and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution Effects

The compound’s reactivity and applications are influenced by the positions of substituents on the pyridine ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Halogen Position and Reactivity : The 4-chloro substituent in the target compound offers moderate reactivity in nucleophilic aromatic substitution (SNAr), whereas analogs with iodine (e.g., 2-chloro-4-iodo derivative) exhibit enhanced utility in Suzuki-Miyaura coupling due to iodine’s superior leaving-group ability .

- Carbamate Position : Shifting the carbamate group from the 3- to 2-position (as in tert-butyl (4-chloropyridin-2-yl)carbamate) alters steric interactions, impacting binding affinity in metalloenzyme inhibitors .

- Multi-Halogenated Derivatives : Compounds like tert-butyl (2,6-dichloropyridin-4-yl)carbamate demonstrate reduced solubility in polar solvents, limiting their use in aqueous-phase reactions .

Stability Trends :

- The 4-chloro substituent enhances thermal stability compared to bromine or iodine analogs.

- Carbamate groups at the 3-position are less prone to hydrolysis than those at the 2-position under acidic conditions, as observed in stability studies of related pyridine derivatives .

Biological Activity

tert-Butyl (4-chloropyridin-3-yl)carbamate is a chemical compound that has gained attention in various fields of research, particularly in organic synthesis and biological applications. This compound features a tert-butyl group, a chloropyridine moiety, and a carbamate functional group, which contribute to its unique properties and potential uses. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis:

This method allows for the efficient formation of the carbamate linkage, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring engages in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The steric hindrance provided by the tert-butyl group influences the compound’s overall binding properties and stability.

Enzyme Inhibition Studies

Research indicates that this compound is effective as an enzyme inhibitor. For instance, it has been used to study enzyme-catalyzed reactions involving carbamates, providing insights into its potential therapeutic applications. The compound's structure allows for the design of inhibitors targeting specific enzymes associated with diseases such as cancer .

Case Studies

- Antiparasitic Activity : A study evaluated compounds similar to tert-butyl derivatives against parasites with resistance-associated mutations. The modifications to the pyridine structure were shown to influence metabolic stability and efficacy against specific parasites, highlighting the importance of structural variations in biological activity .

- CDK8 Inhibition : Research on cyclin-dependent kinase 8 (CDK8), implicated in colorectal cancer, demonstrated that modifications to carbamate structures could significantly alter potency and metabolic stability. This suggests that this compound derivatives could be explored further for their anticancer properties .

- Chlamydia Selectivity : Another study focused on derivatives based on similar structures that exhibited selective activity against Chlamydia. These findings suggest that modifications at the pyridine position can enhance selectivity and efficacy against specific pathogens .

Toxicity and Safety Profile

While this compound shows promising biological activities, safety data indicate potential hazards associated with exposure. It is classified as harmful by inhalation and skin contact, necessitating protective measures during handling .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (4-chloropyridin-3-yl)carbamate, and what reaction conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or carbamate formation. A common route involves reacting 4-chloro-3-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmosphere at 0–5°C . Key parameters include:

- Stoichiometry: A 1:1.2 molar ratio of amine to tert-butyl chloroformate minimizes side products.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from ethanol) achieves >95% purity .

- Yield Optimization: Slow addition of reagents and rigorous exclusion of moisture improve yields to ~70–80% .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the carbamate group (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine ring substitution (aromatic protons at 7–8 ppm) . For analogs, or NMR may resolve positional isomers.

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks, critical for understanding reactivity .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 229.08 for CHClNO) .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Yield discrepancies often arise from:

- Heat Transfer Issues: Use jacketed reactors for precise temperature control during exothermic steps .

- Impurity Profiles: Employ HPLC-MS to identify byproducts (e.g., di-substituted carbamates) and adjust stoichiometry .

- Solvent Effects: Switch to polar aprotic solvents (e.g., THF) for better solubility in larger batches .

Advanced: What mechanistic insights explain the reactivity of the 4-chloropyridinyl group in cross-coupling reactions?

Methodological Answer:

The 4-chloro substituent undergoes Suzuki-Miyaura coupling via Pd catalysis. Key considerations:

- Catalyst System: Pd(PPh)/KCO in DMF/HO at 80°C enables aryl boronic acid coupling .

- Steric Effects: The tert-butyl group may hinder coupling at the 3-position, directing reactivity to the 4-chloro site .

- Monitoring: Use NMR (if fluorinated boronic acids are used) to track reaction progress .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .

- Light Sensitivity: Protect from UV exposure (amber glass vials) to avoid photodegradation .

- Moisture Control: Use desiccants (silica gel) to mitigate hygroscopic decomposition .

Advanced: How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Methodological Answer:

- Acidic Conditions (pH < 3): Rapid hydrolysis yields 4-chloro-3-aminopyridine and tert-butanol. Monitor via TLC (R shift) .

- Basic Conditions (pH > 10): Slow degradation via nucleophilic attack at the carbamate carbonyl. LC-MS identifies intermediates like tert-butyl alcohol and chloropyridine derivatives .

- Mitigation: Buffered solutions (pH 6–7) are optimal for biological assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PyRx to model binding to enzymes (e.g., kinase inhibitors). The 4-chloro group often occupies hydrophobic pockets .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .

- QM/MM Calculations: Gaussian 16 evaluates electronic effects of substituents on binding affinity .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Solubility Limits: Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .

- Control Experiments: Include tert-butyl carbamate analogs to isolate scaffold-specific effects .

Advanced: What strategies optimize the compound’s use in multicomponent reactions (MCRs)?

Methodological Answer:

- Ugi Reaction: Combine with aldehydes, amines, and isonitriles in methanol at 25°C to generate diverse heterocycles .

- Catalysis: Sc(OTf) accelerates imine formation, leveraging the electron-withdrawing chloro group for activation .

- Workup: Aqueous extraction (ethyl acetate/brine) removes unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.